Ethyl azepan-1-ylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

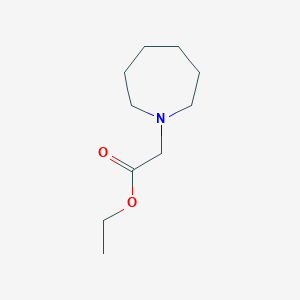

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(azepan-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)9-11-7-5-3-4-6-8-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROESXCPJJVXAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623395 | |

| Record name | Ethyl (azepan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99176-11-1 | |

| Record name | Ethyl (azepan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl azepan-1-ylacetate from azepane and ethyl chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl azepan-1-ylacetate, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved through the N-alkylation of azepane with ethyl chloroacetate. This document outlines the detailed reaction pathway, a robust experimental protocol, and expected analytical data based on established chemical principles and analogous reactions. All quantitative data is presented in structured tables, and the reaction pathway and experimental workflow are illustrated with clear diagrams.

Introduction

This compound is a tertiary amine ester with potential applications as a building block in the synthesis of more complex biologically active molecules. The azepane ring is a privileged scaffold in medicinal chemistry, and its functionalization allows for the exploration of new chemical space. The synthesis described herein involves a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.

Reaction Pathway

The synthesis of this compound from azepane and ethyl chloroacetate proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the N-alkylation of cyclic amines.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Azepane | C₆H₁₃N | 99.17 | 5.0 g (5.5 mL) | 50.4 |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 7.4 g (6.2 mL) | 60.5 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 13.9 g | 100.8 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 100 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated aq. NaCl (brine) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (5.0 g, 50.4 mmol) and anhydrous acetonitrile (100 mL).

-

Add anhydrous potassium carbonate (13.9 g, 100.8 mmol) to the solution.

-

Slowly add ethyl chloroacetate (7.4 g, 60.5 mmol) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether (100 mL) and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point (est.) | 105-110 °C at 10 mmHg |

| Yield (expected) | 75-85% |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| 3.30 | Singlet | 2H | N-CH₂ -COO- |

| 2.70 | Triplet | 4H | -N-CH₂ -CH₂- (protons adjacent to N) |

| 1.65 | Multiplet | 8H | -CH₂-CH₂ -CH₂ -CH₂ -CH₂- (ring protons) |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 171.5 | C =O (ester) |

| 60.5 | -O-CH₂ -CH₃ |

| 58.0 | N-CH₂ -COO- |

| 55.0 | -N-CH₂ - (ring) |

| 28.0 | Ring carbons |

| 27.0 | Ring carbons |

| 14.2 | -O-CH₂-CH₃ |

IR (Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Assignment |

| 2930, 2860 | C-H stretch (alkane) |

| 1740 | C=O stretch (ester) |

| 1180 | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 185 | [M]⁺ (Molecular ion) |

| 112 | [M - COOCH₂CH₃]⁺ |

| 98 | [Azepane ring fragment]⁺ |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Potential Side Reactions

-

Over-alkylation: Reaction of the product, this compound, with another molecule of ethyl chloroacetate to form a quaternary ammonium salt. This is generally minimized by using a slight excess of the amine or controlled addition of the alkylating agent.

-

Hydrolysis of the ester: The presence of any water in the reaction mixture could lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially under basic conditions. Using anhydrous reagents and solvents is crucial.

Safety Precautions

-

Azepane is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl chloroacetate is a lachrymator and is toxic. Avoid inhalation and contact with skin and eyes.

-

Acetonitrile is flammable and toxic.

-

All procedures should be carried out by trained personnel in a laboratory setting.

Conclusion

The synthesis of this compound via N-alkylation of azepane with ethyl chloroacetate is a straightforward and efficient method. The protocol provided in this guide offers a reliable procedure for obtaining the target compound in good yield and purity. The predicted analytical data serves as a benchmark for the characterization of the synthesized product. This compound can be a valuable intermediate for further synthetic transformations in the development of novel therapeutics.

An In-depth Technical Guide to Ethyl Azepan-1-ylacetate: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl azepan-1-ylacetate is a tertiary amine ester with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the seven-membered azepane ring and the ethyl acetate moiety provides a versatile scaffold for chemical modification. This technical guide provides a summary of the known chemical properties of this compound and outlines the general methodologies for its synthesis and comprehensive structure elucidation. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known information with predicted spectroscopic characteristics and generalized experimental protocols to serve as a valuable resource for researchers.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₉NO₂ | - |

| Molecular Weight | 185.26 g/mol | [1] |

| CAS Number | 20546-62-9 | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the Fischer esterification of azepan-1-ylacetic acid with ethanol in the presence of an acid catalyst.

General Experimental Protocol: Fischer Esterification

Materials:

-

Azepan-1-ylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve azepan-1-ylacetic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to neutralize the acid catalyst. Finally, wash with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Structure Elucidation

The definitive confirmation of the structure of this compound would be achieved through a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons). The protons on the azepane ring will likely appear as a series of complex multiplets in the aliphatic region. A singlet corresponding to the methylene protons adjacent to the carbonyl group and the nitrogen atom would also be present.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon adjacent to the nitrogen, and the carbons of the azepane ring. The chemical shifts of the azepane ring carbons would be influenced by their proximity to the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following key absorption bands:

-

A strong absorption band around 1735-1750 cm⁻¹ , characteristic of the C=O stretching vibration of the ester functional group.

-

C-H stretching vibrations for the aliphatic CH₂ and CH₃ groups in the region of 2850-2960 cm⁻¹ .

-

C-O stretching vibrations for the ester group in the fingerprint region, typically around 1000-1300 cm⁻¹ .

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to the molecular weight of the compound (185.26). Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or cleavage of the azepane ring.

Logical Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for the structure elucidation of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted spectroscopic data and generalized protocols are provided as guidance. Specific experimental details should be determined and validated by the researcher. Due to the limited availability of published experimental data, some of the information presented is based on established principles of organic chemistry and spectroscopy.

References

An In-depth Technical Guide to the NMR Spectral Analysis of Ethyl Azepan-1-ylacetate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected spectral characteristics for the analysis of Ethyl azepan-1-ylacetate using Nuclear Magnetic Resonance (NMR) spectroscopy. While a comprehensive search of public databases and scientific literature did not yield specific experimental ¹H and ¹³C NMR spectral data for this compound, this guide outlines the standard experimental protocols for acquiring such data and presents a predicted analysis based on the compound's structure.

Chemical Structure and Predicted NMR-Active Nuclei

This compound is an organic molecule containing several distinct proton and carbon environments that are readily distinguishable by NMR spectroscopy. The structural formula is C₁₀H₁₉NO₂.

The diagram below illustrates the chemical structure of this compound, with each unique carbon and proton environment labeled. These labels correspond to the predicted chemical shifts in the NMR spectra.

Navigating the Fragmentation Landscape of Ethyl Azepan-1-ylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl azepan-1-ylacetate. In the absence of publicly available experimental data for this specific molecule, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of its constituent functional groups: the ethyl ester and the azepane ring. This guide also presents a detailed, adaptable experimental protocol for acquiring the mass spectrum of this compound via Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development who may be working with this or structurally related compounds.

Introduction to the Mass Spectrometry of this compound

This compound is a molecule incorporating both an ethyl ester and a saturated seven-membered heterocyclic amine (azepane). Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, generating a unique fingerprint of fragment ions that can be used for structural elucidation.

The fragmentation of this compound is predicted to be governed by the characteristic cleavage patterns of its two primary functional moieties. For the ethyl ester, key fragmentation pathways include McLafferty rearrangement and α-cleavage adjacent to the carbonyl group.[1][2] For the azepane ring, the dominant fragmentation process is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation.[3][4][5]

Predicted Fragmentation Pattern

The molecular weight of this compound (C10H19NO2) is 185.26 g/mol . The molecular ion peak ([M]•+) is therefore expected at an m/z of 185. The subsequent fragmentation is anticipated to proceed through several key pathways, resulting in the formation of characteristic fragment ions.

Quantitative Data of Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Notes |

| 185 | [C10H19NO2]•+ | Molecular Ion | The intact molecule with one electron removed. |

| 112 | [C7H14N]+ | α-cleavage at the azepane ring with loss of the ethyl acetate group. | A highly probable and stable iminium ion. |

| 100 | [C5H10NO]+ | Cleavage of the bond between the azepane nitrogen and the methylene bridge. | Represents the ethyl acetate moiety attached to the nitrogen. |

| 88 | [C4H8O2]•+ | McLafferty rearrangement of the ethyl ester. | A common rearrangement for ethyl esters.[6] |

| 84 | [C6H12]•+ | Loss of the ethyl acetate group and a hydrogen atom from the azepane ring. | A fragment corresponding to the azepane ring. |

| 73 | [C3H5O2]+ | α-cleavage with loss of an ethyl radical from the ester. | A common fragment for ethyl esters. |

| 56 | [C4H8]+ | Ring fragmentation of the azepane moiety. | Further fragmentation of the azepane ring. |

| 43 | [C2H3O]+ | Acylium ion from the cleavage of the ester group. | A characteristic peak for acetate esters. |

| 29 | [C2H5]+ | Ethyl cation from the ester group. | A common fragment for ethyl esters. |

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule, which can occur at either the nitrogen atom of the azepane ring or one of the oxygen atoms of the ester group. The subsequent fragmentation is directed by the stability of the resulting radical and cationic species.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following protocol provides a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.

-

Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration and analysis.

-

Sample Extraction (if applicable): For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances. The final extract should be reconstituted in a GC-compatible solvent.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40 - 400.

-

Solvent Delay: 3 - 5 minutes (to prevent filament damage from the solvent).

Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a reference spectrum from a spectral library (e.g., NIST, Wiley).

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide has presented a comprehensive, albeit theoretical, overview of the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathways, based on the established behavior of ethyl esters and cyclic amines, provide a solid foundation for the identification and structural elucidation of this compound. The detailed experimental protocol for GC-MS analysis offers a practical starting point for researchers. It is important to reiterate that the fragmentation data presented here is predictive. Experimental verification is essential to confirm and refine this proposed fragmentation scheme. This guide serves as a valuable preliminary resource for scientists and professionals engaged in research and development involving this compound and related molecules.

References

An In-depth Technical Guide to the Infrared (FTIR) Spectroscopy Analysis of Ethyl azepan-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of Ethyl azepan-1-ylacetate. It details the expected vibrational frequencies, a standardized experimental protocol for analysis, and a logical workflow for the experimental procedure.

Predicted Infrared Spectral Data

This compound possesses two primary functional groups amenable to FTIR analysis: a tertiary amine within the azepane ring and an ethyl ester group. The expected locations of the characteristic infrared absorption bands are summarized below. It is important to note that tertiary amines (R₃N) lack an N-H bond, and therefore, do not exhibit the characteristic N-H stretching vibrations seen in primary and secondary amines.[1][2] The key distinguishing features will be the C-N stretching vibrations of the tertiary amine and the strong carbonyl (C=O) and C-O stretching vibrations of the ethyl ester.[3][4][5]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~2950 - 2850 | C-H (Alkyl) | Stretching | Strong |

| ~1750 - 1735 | C=O (Ester) | Stretching | Strong |

| ~1250 - 1020 | C-N (Aliphatic Amine) | Stretching | Medium to Weak |

| ~1300 - 1000 | C-O (Ester) | Stretching | Strong |

Note: The fingerprint region, typically below 1500 cm⁻¹, will contain a complex pattern of overlapping signals unique to the entire molecular structure of this compound.

Experimental Protocol for FTIR Analysis of Liquid Samples

This protocol outlines the necessary steps for acquiring a high-quality FTIR spectrum of a neat liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[6][7]

1. Instrument and Accessory Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup and self-check procedures.

-

Verify that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is clean and properly installed in the sample compartment.[6]

2. Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This spectrum will account for the infrared absorption of atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal.

-

With the clean, empty ATR crystal in the light path, initiate the background scan according to the instrument's software prompts. It is recommended to average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[6]

3. Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal.[8][9] Only a minimal amount is needed to completely cover the crystal surface.

4. Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan to ensure proper subtraction.

-

The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

5. Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected and normalized if necessary.

-

Identify the key absorption peaks and compare their wavenumbers to the expected values for the functional groups present in this compound.

6. Cleaning:

-

Thoroughly clean the ATR crystal after analysis. This is typically done by wiping the crystal with a soft, lint-free cloth soaked in a suitable solvent (e.g., isopropanol), followed by a dry cloth.[8] Ensure the crystal is completely dry before the next measurement.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the FTIR analysis of this compound.

Caption: Experimental workflow for FTIR analysis.

References

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

Physical properties of Ethyl azepan-1-ylacetate (boiling point, melting point, solubility)

An In-depth Technical Guide to the Physical Properties of Ethyl azepan-1-ylacetate

For Researchers, Scientists, and Drug Development Professionals

Table of Contents

-

Introduction to Physical Property Determination

-

Experimental Protocols

-

Boiling Point Determination

-

Melting Point Determination

-

Solubility Determination

-

-

Data Presentation

-

Workflow for Physical Property Determination

Introduction to Physical Property Determination

The physical properties of a compound, such as its boiling point, melting point, and solubility, are fundamental characteristics that provide insights into its purity, structure, and potential applications in drug development and other scientific research. The determination of these properties is a critical first step in the characterization of a newly synthesized or isolated compound. This guide outlines the standard experimental procedures to determine these properties for an organic compound such as this compound.

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of a liquid's volatility.

Methodology: Distillation Method [1][2]

-

Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a heating mantle or sand bath, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume (at least 5 mL) of the liquid sample, in this case, this compound, into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Heating: Begin to gently and uniformly heat the sample.

-

Observation: As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser where it will liquefy. Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This constant temperature is the boiling point.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the atmospheric pressure is not at standard sea-level pressure (760 mmHg), a correction may be necessary.

Methodology: Thiele Tube Method [2][3]

-

Sample Preparation: Fill a small test tube or a fusion tube to about half-full with the liquid sample.

-

Capillary Tube: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be adjacent to the test tube.

-

Heating: Immerse the thermometer and the attached test tube in a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner. A stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Recording the Boiling Point: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method using a Melting Point Apparatus [4][5][6]

-

Sample Preparation: Ensure the solid sample of what is presumed to be this compound is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end of the tube.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Initial Rapid Heating: Heat the sample rapidly to determine an approximate melting point range.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but this time, approach the approximate melting point slowly, at a rate of about 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Test [7][8][9]

-

Sample Preparation: In a small test tube, place a small, measured amount of the solute (e.g., approximately 25 mg of solid or 0.05 mL of liquid this compound).

-

Solvent Addition: Add a small volume (e.g., 0.75 mL) of the desired solvent (e.g., water, ethanol, diethyl ether, etc.) in small portions.

-

Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for an extended period to ensure thorough mixing.

-

Observation: Observe the mixture to see if the solute has dissolved. A compound is considered soluble if it forms a clear, homogeneous solution. If the solution is cloudy or contains undissolved particles, the compound is considered insoluble or partially soluble.

-

Systematic Testing: This procedure should be repeated with a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to build a comprehensive solubility profile.

Data Presentation

As no specific experimental data for this compound is available, the following table summarizes the general methodologies for determining its physical properties.

| Physical Property | Experimental Method | General Protocol |

| Boiling Point | Distillation Method | A sample is heated, and the constant temperature of the vapor during distillation is recorded. |

| Thiele Tube Method | A sample is heated in a tube with an inverted capillary; the temperature at which liquid re-enters the capillary upon cooling is the boiling point. | |

| Melting Point | Capillary Method | A powdered sample in a capillary tube is heated, and the temperature range over which it melts is observed. |

| Solubility | Qualitative Test | A small amount of the compound is mixed with a solvent, and its ability to form a homogeneous solution is observed. |

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a novel compound.

Caption: Workflow for the synthesis, purification, and physical characterization of a compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. saltise.ca [saltise.ca]

An In-depth Technical Guide to Ethyl azepan-1-ylacetate: Commercial Availability, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl azepan-1-ylacetate, a substituted heterocyclic compound, holds potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its commercial availability, details a probable synthetic route with a generalized experimental protocol, and tabulates its key physicochemical properties. The synthesis is predicated on the well-established N-alkylation of azepane, a common reaction in the synthesis of nitrogen-containing heterocycles. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.

Commercial Availability and Suppliers

Table 1: Commercial Supplier of this compound

| Supplier | Product Name | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology, Inc. | This compound | C₁₀H₁₉NO₂ | 185.26 g/mol [1] | For research use only. |

Note: The CAS Number for this compound is not consistently reported in publicly available databases. Researchers are advised to confirm the CAS Number with the supplier at the time of purchase.

Physicochemical Properties

Precise, experimentally determined physicochemical data for this compound is not extensively documented in the literature. However, based on its chemical structure, a number of properties can be calculated or estimated.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis of this compound

The most direct and logical synthetic route to this compound is the N-alkylation of azepane (also known as hexamethyleneimine) with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This is a classic SN2 reaction where the secondary amine of the azepane ring acts as a nucleophile, displacing the halide from the ethyl haloacetate.

Proposed Reaction Pathway

The general reaction scheme is as follows:

References

In-depth Technical Guide: Focus on Methyl Azepan-1-ylacetate

To the valued researcher,

Following a comprehensive search, a specific CAS number for Ethyl azepan-1-ylacetate could not be definitively identified in publicly available chemical databases. This suggests that the compound may not be extensively documented or is not commonly referred to by this name.

However, substantial data is available for the closely related methyl ester analogue, Methyl 2-(azepan-1-yl)acetate (CAS Number: 99065-22-2) . This technical guide will provide a detailed overview of this compound, adhering to the specified requirements for data presentation, experimental protocols, and visualization, which may serve as a valuable reference for your research.

Chemical Identification and Properties

Methyl 2-(azepan-1-yl)acetate is a chemical intermediate with the azepane ring system, a seven-membered heterocyclic motif of interest in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 99065-22-2 | [1] |

| Molecular Formula | C9H17NO2 | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | methyl 2-(azepan-1-yl)acetate | [1] |

| SMILES | COC(=O)CN1CCCCCC1 | [1] |

| InChIKey | GNUZJPUUUCAMNF-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

General Experimental Protocol: N-alkylation of Azepane

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

Azepane

-

Methyl bromoacetate or Methyl chloroacetate

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography, distillation)

Procedure:

-

To a solution of azepane (1 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of methyl haloacetate (1 equivalent) in the same solvent to the reaction mixture.

-

The reaction mixture is then stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC) until completion.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid by-products are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure Methyl 2-(azepan-1-yl)acetate.

Biological Activity and Potential Applications

While the direct biological activities of Methyl 2-(azepan-1-yl)acetate are not detailed in the provided search results, the azepane scaffold is a common feature in a variety of biologically active molecules. The search results allude to the broad biological activities of various extracts and compounds, but not specifically for this molecule.

The presence of the azepane ring suggests potential applications in drug discovery, as this motif is found in compounds with diverse pharmacological effects. Further research would be required to elucidate the specific biological profile of Methyl 2-(azepan-1-yl)acetate.

Signaling Pathways

There is no specific information available in the provided search results regarding the signaling pathways modulated by Methyl 2-(azepan-1-yl)acetate. Elucidating such interactions would necessitate dedicated biological screening and mechanism-of-action studies.

Logical Relationships in Research and Development

The development of a compound like Methyl 2-(azepan-1-yl)acetate typically follows a structured progression from synthesis to potential application.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided for the synthesis is a general representation and should be adapted and optimized with appropriate safety precautions in a laboratory setting. No specific biological activity has been confirmed for Methyl 2-(azepan-1-yl)acetate in the provided information.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Purity Analysis of Ethyl Azepan-1-ylacetate by Gas Chromatography-Mass Spectrometry (GC-MS)

This technical guide provides a comprehensive overview of the purity analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines a detailed experimental protocol, data presentation in tabular format for clarity, and a visual representation of the analytical workflow. The methodologies described herein are designed to ensure accurate and reproducible purity assessments critical for research, development, and quality control in the pharmaceutical industry.

Introduction

This compound is an organic compound with potential applications in pharmaceutical synthesis. Ensuring the purity of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol

This section details a representative method for the GC-MS analysis of this compound.

2.1. Sample Preparation

-

Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of high-purity ethyl acetate to prepare a standard solution of approximately 1 mg/mL.

-

Sample Solution: Accurately weigh approximately 25 mg of the this compound sample to be tested and dissolve it in 25 mL of high-purity ethyl acetate to prepare a sample solution of approximately 1 mg/mL.

-

Derivatization (if necessary): For certain non-volatile impurities, a derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) may be required.[1] This would involve heating the sample with the derivatizing agent to convert polar functional groups into more volatile silyl ethers.

2.2. GC-MS Instrumentation and Parameters

A typical GC-MS system suitable for this analysis would consist of a gas chromatograph coupled to a mass selective detector. The following parameters are recommended:

| Parameter | Setting |

| GC System | Agilent 7890B or equivalent |

| MS System | Agilent 5977A MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split Ratio: 50:1) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp 1: 10 °C/min to 180 °C (hold for 5 min) Ramp 2: 20 °C/min to 280 °C (hold for 10 min) |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | 40 - 500 amu |

| Solvent Delay | 3 minutes |

Data Presentation and Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and, when available, with the spectra of known impurity standards.

Table 1: Chromatographic Data for this compound and Potential Impurities

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Area % (Example) |

| Ethyl acetate (solvent) | ~3.5 | 43, 61, 88 | - |

| Azepane (starting material) | ~6.2 | 56, 84, 99 | 0.15 |

| Ethyl chloroacetate (starting material) | ~7.8 | 49, 64, 77, 122 | 0.08 |

| This compound | ~12.5 | 98, 126, 156, 185 | 99.70 |

| Diethyl azepan-1,1-diylbis(acetate) (potential byproduct) | ~18.2 | 156, 214, 257 | 0.05 |

| Unknown Impurity 1 | ~14.1 | 73, 115, 144 | 0.02 |

Note: Retention times and mass fragments are illustrative and may vary depending on the specific instrumentation and conditions used. The molecular weight of this compound is 185.26 g/mol .[2]

Table 2: Summary of Purity Analysis

| Sample ID | Purity by Area % | Total Impurities (%) | Major Impurity |

| Batch A-001 | 99.85% | 0.15% | Azepane (0.08%) |

| Batch A-002 | 99.70% | 0.30% | Azepane (0.15%) |

| Batch B-001 | 99.92% | 0.08% | Ethyl chloroacetate (0.04%) |

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the GC-MS purity analysis of this compound.

Potential Impurities

The synthesis of this compound typically involves the reaction of azepane with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). Based on this synthetic route, potential impurities could include:

-

Unreacted Starting Materials:

-

Azepane

-

Ethyl chloroacetate/bromoacetate

-

-

Byproducts:

-

Products of side reactions, such as over-alkylation leading to quaternary ammonium salts (non-volatile) or dimerization products.

-

-

Residual Solvents:

-

Solvents used during the reaction or purification steps. Common impurities in technical grade ethyl acetate can include ethanol and acetic acid.[3]

-

Conclusion

The GC-MS method detailed in this guide provides a robust framework for the purity analysis of this compound. Adherence to the specified experimental protocol and data analysis procedures will enable researchers and drug development professionals to accurately assess the purity of this compound, ensuring its suitability for further use. The flexibility of the GC-MS technique also allows for the identification and quantification of unknown impurities, which is crucial for comprehensive quality control.

References

An In-Depth Technical Guide to the Synthesis of Ethyl Azepan-1-ylacetate

This guide provides a comprehensive overview of the likely first synthetic route for Ethyl azepan-1-ylacetate, a valuable compound for researchers and professionals in drug development. While a singular "discovery" paper is not readily identifiable in publicly available literature, the synthesis of this molecule can be confidently inferred from fundamental organic chemistry principles, specifically the N-alkylation of a secondary amine.

Introduction

This compound is a derivative of azepane, a seven-membered saturated heterocycle. Such N-substituted azepane motifs are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The ethyl acetate moiety introduces a versatile handle for further chemical modifications, making it a useful building block in the synthesis of more complex molecules. The most direct and classical approach to its synthesis involves the reaction of azepane with an ethyl haloacetate.

Core Synthesis: N-Alkylation of Azepane

The first synthesis of this compound is presumed to be achieved through the nucleophilic substitution reaction between azepane (hexamethyleneimine) and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. In this reaction, the secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate and displacing the halide to form the corresponding N-substituted product.

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of azepane.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of this compound based on standard N-alkylation procedures.

Materials:

-

Azepane (Hexamethyleneimine)

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.0 equivalent) and a suitable anhydrous solvent such as acetonitrile or DMF.

-

Add a base, such as anhydrous potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents), to the solution. The base is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction.

-

Stir the mixture at room temperature for 15-20 minutes to ensure homogeneity.

-

Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred mixture. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain it for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (the HBr salt of the base).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Dissolve the residue in a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| Azepane | C₆H₁₃N | 99.17 | Colorless liquid | 142-144 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Colorless to light yellow liquid | 159 |

| This compound | C₁₀H₁₉NO₂ | 185.26 | Colorless to pale yellow oil | (Predicted) >200 |

Table 2: Hypothetical Reaction Parameters and Yields

| Parameter | Value |

| Molar Ratio (Azepane:Ethyl bromoacetate:Base) | 1 : 1.1 : 2 (for K₂CO₃) |

| Solvent | Acetonitrile |

| Reaction Temperature | 60 °C |

| Reaction Time | 8 hours |

| Typical Yield (after purification) | 70-85% |

Conclusion

The synthesis of this compound via N-alkylation of azepane is a robust and straightforward method, likely representing its first preparation. This procedure is scalable and utilizes readily available starting materials, making the target compound accessible for further research and development in the pharmaceutical and chemical industries. The detailed protocol and workflow provided in this guide offer a solid foundation for the successful synthesis and purification of this versatile chemical intermediate.

Methodological & Application

Application Notes and Protocols: N-alkylation of Azepane with Ethyl 2-Haloacetates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of azepane, a saturated seven-membered heterocyclic amine, with ethyl 2-haloacetates is a fundamental transformation in organic synthesis and medicinal chemistry. This reaction introduces an ethoxycarbonylmethyl group onto the nitrogen atom, yielding ethyl 2-(azepan-1-yl)acetate. This product serves as a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceutical agents and other biologically active compounds. The general reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the azepane ring attacks the electrophilic carbon of the ethyl 2-haloacetate, displacing the halide.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction scheme for the N-alkylation of azepane.

Comparative Data

The selection of reagents and reaction conditions significantly impacts the efficiency of the N-alkylation. Below is a summary of typical conditions and expected outcomes for the reaction of azepane with ethyl 2-chloroacetate and ethyl 2-bromoacetate.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Ethyl 2-chloroacetate | K₂CO₃ | Acetonitrile | Room Temperature | 12-24 | 85-95 |

| Ethyl 2-bromoacetate | K₂CO₃ | Acetonitrile | Room Temperature | 8-16 | 90-98 |

| Ethyl 2-chloroacetate | NaH | DMF | 0 to Room Temp. | 4-8 | >90 |

| Ethyl 2-bromoacetate | Et₃N | Dichloromethane | Room Temperature | 12-24 | 80-90 |

Experimental Protocols

Below are detailed protocols for the N-alkylation of azepane with ethyl 2-chloroacetate and ethyl 2-bromoacetate.

Protocol 1: N-alkylation of Azepane with Ethyl 2-chloroacetate using Potassium Carbonate

This protocol is a widely used, mild, and efficient method for the N-alkylation of secondary amines.

Materials:

-

Azepane (1.0 eq)

-

Ethyl 2-chloroacetate (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, etc.)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add azepane (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Slowly add ethyl 2-chloroacetate (1.1 eq) to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 2-(azepan-1-yl)acetate.

Protocol 2: N-alkylation of Azepane with Ethyl 2-bromoacetate using Potassium Carbonate

This protocol utilizes the more reactive ethyl 2-bromoacetate, which can lead to shorter reaction times and higher yields.

Materials:

-

Azepane (1.0 eq)

-

Ethyl 2-bromoacetate (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve azepane (1.0 eq) in anhydrous acetonitrile.

-

To this solution, add anhydrous potassium carbonate (2.0 eq).

-

Add ethyl 2-bromoacetate (1.1 eq) dropwise to the suspension while stirring at room temperature.

-

Continue stirring the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, filter off the solid potassium carbonate.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Take up the resulting residue in a suitable organic solvent like ethyl acetate and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The desired product, ethyl 2-(azepan-1-yl)acetate, can be further purified by vacuum distillation if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the N-alkylation of azepane with ethyl 2-haloacetates.

Caption: General experimental workflow for the synthesis of ethyl 2-(azepan-1-yl)acetate.

Troubleshooting and Optimization

-

Slow or Incomplete Reaction: If the reaction is sluggish, particularly with ethyl 2-chloroacetate, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction by in situ formation of the more reactive iodoacetate. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be monitored to avoid side reactions.

-

Hydrolysis of the Ester: The use of strong bases like sodium hydroxide should be avoided as they can lead to the hydrolysis of the ethyl ester functionality. Potassium carbonate is a sufficiently strong base to facilitate the reaction while minimizing this side reaction.

-

Purification: The product, ethyl 2-(azepan-1-yl)acetate, is a liquid at room temperature. Vacuum distillation is often an effective method for purification on a larger scale. For smaller scales or for achieving high purity, column chromatography using a mixture of hexane and ethyl acetate as the eluent is recommended.

These protocols provide a solid foundation for the successful N-alkylation of azepane with ethyl 2-haloacetates. As with any chemical reaction, optimization of the conditions may be necessary depending on the scale and desired purity of the final product.

Ethyl Azepan-1-ylacetate: A Versatile Building Block in Organic Synthesis

Introduction

Ethyl azepan-1-ylacetate is a valuable synthetic intermediate characterized by a seven-membered azepane ring N-substituted with an ethyl acetate moiety. This unique structural combination imparts desirable physicochemical properties, making it a versatile building block in the design and synthesis of novel organic molecules, particularly in the realm of drug discovery and development. The azepane scaffold is a privileged structure found in numerous biologically active compounds, and the ethyl acetate group provides a reactive handle for a variety of chemical transformations. This document provides a comprehensive overview of the applications and synthetic protocols involving this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-alkylation of azepane (hexamethyleneimine) with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct and a suitable solvent.

Experimental Protocol: N-Alkylation of Azepane

Materials:

-

Azepane (Hexamethyleneimine)

-

Ethyl chloroacetate or Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of azepane (1.0 eq.) in acetonitrile or DMF, add a base such as potassium carbonate (1.5-2.0 eq.) or triethylamine (1.2 eq.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add ethyl chloroacetate or ethyl bromoacetate (1.1 eq.) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Azepane | Ethyl chloroacetate | K₂CO₃ | CH₃CN | 80 | 6 | 85-95 | [General Procedure] |

| Azepane | Ethyl bromoacetate | Et₃N | DMF | 60 | 8 | 80-90 | [General Procedure] |

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of both the azepane nitrogen and the active methylene group of the acetate moiety.

Precursor for Amides and Hydrazides

The ester functionality of this compound can be readily converted to amides or hydrazides through reaction with amines or hydrazine, respectively. These derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds.

Experimental Protocol: Synthesis of 2-(Azepan-1-yl)acetohydrazide

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol (EtOH)

Procedure:

-

Dissolve this compound (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (2.0-3.0 eq.) to the solution.

-

Reflux the reaction mixture for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure acetohydrazide.

Dieckmann Condensation for Bicyclic Ketones

Intramolecular Claisen condensation (Dieckmann condensation) of appropriately substituted derivatives of this compound can be employed to construct bicyclic β-keto esters. This strategy is particularly useful for the synthesis of fused ring systems containing the azepane moiety. For this to occur, another ester group needs to be present in the molecule, typically attached to the azepane ring or the acetate side chain.

Conceptual Reaction Scheme:

Caption: Conceptual pathway for Dieckmann condensation.

Claisen Condensation for β-Keto Ester Synthesis

The active methylene group in this compound can participate in Claisen condensation reactions with other esters to form β-keto esters. This reaction allows for the introduction of various acyl groups and the construction of more complex carbon skeletons.

Experimental Protocol: Claisen Condensation with Ethyl Benzoate

Materials:

-

This compound

-

Ethyl benzoate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

To this solution, add a mixture of this compound (1.0 eq.) and ethyl benzoate (1.0 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting β-keto ester by column chromatography.

Synthesis of Spirocyclic Compounds

This compound can be a precursor for the synthesis of spirocyclic compounds. By introducing a second reactive site on the azepane ring or the acetate side chain, intramolecular cyclization can lead to the formation of a spirocyclic system where the azepane ring is connected to another ring through a single shared atom.

Conceptual Relationship for Spirocycle Synthesis:

Caption: Logical steps for spirocycle synthesis.

Application in Drug Development

The azepane motif is present in several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. This compound provides a convenient starting point for the synthesis of novel azepane-containing molecules with potential therapeutic applications. For instance, it can be utilized in the synthesis of analogs of existing drugs to explore structure-activity relationships (SAR) and develop new intellectual property. While direct synthesis of Tramadol from this building block is not the primary route, the azepane moiety is structurally related to the cyclohexane ring in Tramadol, suggesting its potential use in the design of novel analgesics.

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility stems from the presence of the synthetically useful azepane ring and the reactive ethyl acetate side chain. The protocols and applications outlined in this document demonstrate its potential for the construction of a wide range of organic molecules, including amides, β-keto esters, and complex heterocyclic systems, making it a valuable tool for researchers in academia and the pharmaceutical industry.

Applications of Ethyl Azepan-1-ylacetate in Medicinal Chemistry: A Potential Building Block for Novel Therapeutics

While specific, publicly documented applications of Ethyl azepan-1-ylacetate in the synthesis of named therapeutic agents are limited, its structural components—the azepane ring and the ethyl ester functional group—position it as a valuable and versatile building block in medicinal chemistry. The azepane moiety is a recognized "privileged scaffold," found in numerous biologically active compounds, and the ethyl ester provides a reactive handle for further molecular elaboration.

This document explores the potential applications of this compound in drug discovery, providing hypothetical application notes and generalized experimental protocols based on the known reactivity of N-substituted azepanes and ethyl esters.

Application Notes

This compound can serve as a key intermediate in the synthesis of a variety of potential therapeutic agents. Its utility stems from the ability to modify both the azepane ring and the ester group, allowing for the exploration of diverse chemical space.

1. Synthesis of Novel Analgesics and Anesthetics: The azepane ring is a core structure in several known analgesic and anesthetic compounds. This compound can be utilized as a starting material for the synthesis of novel derivatives with potential activity at opioid or other pain-related receptors. The ester can be converted to an amide or other functional groups to interact with specific receptor binding pockets.

2. Development of Kinase Inhibitors: The azepane scaffold can be functionalized to create potent and selective kinase inhibitors for applications in oncology and inflammatory diseases. The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amine-containing fragments to generate a library of potential kinase inhibitors.

3. Precursor for G-Protein Coupled Receptor (GPCR) Modulators: GPCRs are a major class of drug targets. The flexible seven-membered azepane ring can be an ideal scaffold for designing ligands that bind to the allosteric or orthosteric sites of GPCRs. Modifications of this compound could lead to the discovery of novel modulators for a range of GPCRs involved in various physiological processes.

4. Intermediate for Antiviral and Antibacterial Agents: The incorporation of the azepane nucleus has been shown to be beneficial for the antimicrobial and antiviral activity of certain compounds. This compound provides a synthetic entry point to new classes of azepane-containing antibiotics and antivirals.

Quantitative Data

Due to the lack of specific examples of bioactive molecules synthesized directly from this compound in the reviewed literature, a table of quantitative data (e.g., IC50, Ki, EC50) cannot be provided. The generation of such data would be the outcome of a drug discovery program utilizing this building block.

Experimental Protocols

The following are generalized protocols for common transformations that could be applied to this compound in a medicinal chemistry setting.

Protocol 1: Hydrolysis of this compound to Azepan-1-ylacetic Acid

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide bond formation.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.

-

Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield azepan-1-ylacetic acid.

-

The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Amide Coupling of Azepan-1-ylacetic Acid with a Primary Amine

This protocol outlines the formation of an amide bond, a common linkage in many drug molecules.

Materials:

-

Azepan-1-ylacetic acid (from Protocol 1)

-

A primary amine (R-NH₂)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve azepan-1-ylacetic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add the primary amine (1.1 eq), HATU or HBTU (1.2 eq), and DIPEA (2.5 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the use of this compound in medicinal chemistry.

Caption: Synthetic workflow using this compound as a starting material in a drug discovery cascade.

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway that could be targeted by derivatives of this compound.

Application Notes and Protocols for the Biological Screening of Ethyl Azepan-1-ylacetate

Abstract

A comprehensive review of available scientific literature and databases reveals a notable absence of specific studies on the biological and pharmacological activities of Ethyl azepan-1-ylacetate. This document, therefore, serves as a foundational guide for researchers, scientists, and drug development professionals interested in initiating the biological screening of this compound. The following sections provide detailed, standardized protocols for a panel of common in vitro and in vivo assays to assess potential cytotoxic, antimicrobial, anti-inflammatory, and analgesic properties. While no quantitative data for this compound exists, this guide offers the necessary experimental frameworks to generate such data.

Introduction to Biological Screening

The initial phase of drug discovery involves broad biological screening of novel chemical entities to identify potential therapeutic activities. For a compound like this compound, which contains an azepane ring and an ethyl acetate functional group, a variety of pharmacological effects could be hypothesized based on the activities of structurally related molecules. Azepane derivatives have been explored for a range of central nervous system activities, while ester-containing compounds are ubiquitous in pharmacology. Therefore, a logical starting point for the evaluation of this compound includes assays for cytotoxicity, antimicrobial effects, anti-inflammatory potential, and analgesic properties.

Recommended Initial Screening Assays

The following protocols are standard methods used in the preliminary screening of uncharacterized compounds.

In Vitro Cytotoxicity Screening: MTT Assay